5H-Benzo(c)(1,8)naphthyridin-6-one

Description

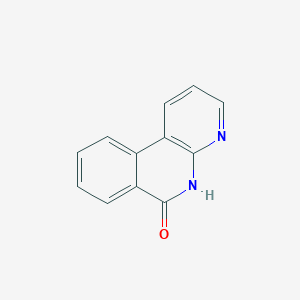

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5H-benzo[c][1,8]naphthyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)14-12/h1-7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSBDRGLLZDAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(NC2=O)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492294 | |

| Record name | Benzo[c][1,8]naphthyridin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-81-9 | |

| Record name | Benzo[c][1,8]naphthyridin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5H-Benzo(c)(1,8)naphthyridin-6-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 5H-Benzo(c)(1,8)naphthyridin-6-one, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines a plausible synthetic route, predicted spectroscopic data, and the biological context of this molecule, serving as a valuable resource for researchers in drug discovery and development.

Introduction

This compound is a polycyclic aromatic compound with a molecular formula of C₁₂H₈N₂O and a molecular weight of 196.21 g/mol .[1] Its core structure is a fusion of a benzene ring with a 1,8-naphthyridine system, incorporating a lactam functionality. This scaffold has garnered attention in the pharmaceutical industry due to its inhibitory activity against key cellular targets such as Aurora kinases and Poly (ADP-ribose) polymerase-1 (PARP-1).[2][3] The elucidation of its precise chemical structure is paramount for understanding its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

This guide will detail the multifaceted approach to confirming the structure of this compound, encompassing synthetic chemistry, spectroscopic analysis, and crystallographic techniques.

Synthesis and Structure Confirmation Workflow

The elucidation of a novel chemical entity's structure is a systematic process. It begins with a proposed synthesis, followed by the purification and subsequent analysis of the product using various spectroscopic and analytical methods. The collective data from these techniques provides a cohesive and definitive confirmation of the molecule's constitution and stereochemistry.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a condensation reaction followed by cyclization.

Step 1: Condensation of 2-aminonicotinaldehyde with Phenylacetic acid

-

To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as toluene, add phenylacetic acid (1.05 eq).

-

Add a catalytic amount of a dehydrating agent, for instance, p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate enamine.

Step 2: Oxidative Cyclization

-

Dissolve the intermediate from Step 1 in a high-boiling point solvent like diphenyl ether.

-

Add a suitable oxidizing agent, such as palladium on carbon (Pd/C).

-

Heat the mixture to a high temperature (e.g., 250 °C) to effect cyclization and aromatization.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

-

Filter the crude product and wash with hexane.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic and Analytical Data

The following tables summarize the predicted and analogous spectroscopic data used for the structure elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O | PubChem[1] |

| Molecular Weight | 196.21 | PubChem[1] |

| Predicted [M+H]⁺ | 197.0709 | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following are predicted chemical shifts for this compound, based on the analysis of the closely related isomer, benzo[b][1][4]naphthyridone.[6]

Table 4.2.1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~11-12 | br s | - |

| H-1 | ~8.8-9.0 | d | ~4.5 |

| H-2 | ~7.4-7.6 | dd | ~8.0, 4.5 |

| H-4 | ~8.6-8.8 | d | ~8.0 |

| H-7 | ~8.2-8.4 | d | ~7.8 |

| H-8 | ~7.6-7.8 | t | ~7.8 |

| H-9 | ~7.3-7.5 | t | ~7.8 |

| H-10 | ~7.9-8.1 | d | ~7.8 |

Table 4.2.2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C-6) | ~160-165 |

| Quaternary Carbons | ~150-155, ~140-145, ~135-140, ~120-125 |

| CH Carbons | ~150-155, ~130-135, ~125-130, ~120-125 (x2), ~115-120 (x2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4.3.1: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (lactam) | Stretching | 3100-3300 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (lactam) | Stretching | 1650-1680 (strong) |

| C=N | Stretching | 1600-1640 |

| C=C (aromatic) | Stretching | 1450-1600 |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of a molecule's three-dimensional structure. While a crystal structure for the parent this compound is not publicly available, analysis of a derivative, 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1][4]naphthyridin-4(5H)-one, reveals that the core naphthyridinone ring system is nearly planar.[7] This planarity is expected to be maintained in the parent compound.

Biological Context and Signaling Pathways

This compound has been identified as an inhibitor of Aurora kinases and PARP-1, two important enzyme families involved in cell division and DNA repair, respectively.[2][3]

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers. Inhibition of Aurora kinases by compounds like this compound can lead to mitotic arrest and apoptosis in cancer cells.

References

- 1. This compound | C12H8N2O | CID 12342815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1,8]naphthyridin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5H-Benzo(c)(1,8)naphthyridin-6-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5H-Benzo(c)(1,8)naphthyridin-6-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its core structure serves as a scaffold for the development of potent inhibitors of key cellular enzymes, making it a valuable lead compound in drug discovery, particularly in oncology. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary biological targets and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O | PubChem[1] |

| Molecular Weight | 196.21 g/mol | PubChem[1] |

| CAS Number | 53439-81-9 | PubChem |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 196.063663 g/mol | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem |

Note: The values for XLogP3, Hydrogen Bond Donor/Acceptor Count, Rotatable Bond Count, Exact Mass, and Topological Polar Surface Area are computed properties.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of drug development. This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.

Synthesis of this compound

A potential synthetic route for this compound is based on the reaction of 1-methoxyisoquinolin-3-amine with ethyl acetoacetate, followed by cyclization.[2] The reaction conditions, particularly the acidity of the medium, can influence the final product.[2]

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Solubility

Solubility is a critical factor for drug absorption and formulation.

Protocol (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline).

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values.

Protocol (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.

-

The two phases are separated.

-

The concentration of the compound in each phase is determined by a suitable analytical method.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) and Aurora kinases, both of which are critical regulators of cellular processes and are implicated in cancer.[3]

-

PARP-1 Inhibition: It acts as an inhibitor of PARP-1 with an IC50 of 0.311 µM.[3]

-

Aurora Kinase Inhibition: It also inhibits Aurora kinase A with an IC50 of 5.5 µM.[3]

-

Adenosine Receptor Affinity: The compound exhibits low micromolar affinity for the human adenosine A1 and A2A receptors, with Ki values of 4.6 µM and 4.8 µM, respectively.[3]

PARP-1 Inhibition and DNA Damage Response

PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. Inhibition of PARP-1 by compounds like this compound can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality, especially in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

Signaling Pathway of PARP-1 Inhibition

Caption: Inhibition of PARP-1 by this compound disrupts DNA repair.

Aurora Kinase Inhibition and Cell Cycle Control

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Dysregulation of Aurora kinases is a common feature of many cancers. Inhibitors of these kinases can disrupt cell division and induce apoptosis in cancer cells.

Signaling Pathway of Aurora Kinase Inhibition

Caption: Inhibition of Aurora kinases by this compound leads to mitotic arrest.

Conclusion

This compound represents a promising scaffold for the development of targeted cancer therapies. Its inhibitory activity against both PARP-1 and Aurora kinases highlights its potential for a multi-pronged attack on cancer cell proliferation and survival. The physicochemical properties and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and optimize this and related compounds for clinical applications. Further experimental determination of the physicochemical properties is warranted to build a more complete profile of this important molecule.

References

An In-depth Technical Guide to 5H-Benzo(c)(1,8)naphthyridin-6-one (CAS: 53439-81-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5H-Benzo(c)(1,8)naphthyridin-6-one, also known by synonyms such as Benzo[c][1][2]naphthyridin-6(5H)-one and the identifier XU1, is a heterocyclic small molecule with significant potential in oncological research. This technical guide provides a comprehensive overview of its biochemical activity, relevant signaling pathways, and established experimental protocols for its study. The compound is a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) and Aurora kinases, key enzymes involved in DNA repair and cell cycle regulation, respectively. Its ability to target these pathways underscores its potential as an anti-proliferative agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 53439-81-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 196.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | 5H-benzo[c][1][2]naphthyridin-6-one | --INVALID-LINK-- |

| Synonyms | Benzo[c][1][2]naphthyridin-6(5H)-one, XU1 | MedChemExpress, PubChem |

Biological Activity and Quantitative Data

This compound has been identified as a multi-target inhibitor, demonstrating significant activity against PARP-1 and Aurora kinases. Additionally, it exhibits affinity for adenosine receptors. The quantitative measures of its inhibitory and binding activities are summarized in the tables below.

Enzyme Inhibition Data

| Target | IC₅₀ (µM) | Source |

| Poly (ADP-ribose) polymerase-1 (PARP-1) | 0.311 | --INVALID-LINK--[1] |

| Aurora Kinase A | 5.5 | --INVALID-LINK--[1] |

Receptor Binding Affinity

| Target | Kᵢ (µM) | Source |

| Human Adenosine Receptor A₁ | 4.6 | --INVALID-LINK--[1] |

| Human Adenosine Receptor A₂ₐ | 4.8 | --INVALID-LINK--[1] |

Antiproliferative Activity

Analogs of 5H-benzo[c][1][2]naphthyridin-6-one have demonstrated potent antiproliferative effects in the pancreatic cancer cell line, MIAPaCa-2.

Signaling Pathways

The inhibitory action of this compound on PARP-1 and Aurora kinases implicates it in the modulation of critical cellular signaling pathways central to cancer cell survival and proliferation.

PARP-1 Inhibition and DNA Damage Response

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. Inhibition of PARP-1 by this compound leads to the accumulation of these breaks, which, during DNA replication, can be converted into more lethal double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), this accumulation of DNA damage can lead to synthetic lethality and apoptotic cell death.

Aurora Kinase Inhibition and Cell Cycle Progression

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. Inhibition of Aurora kinases by this compound can disrupt mitotic progression, leading to cell cycle arrest and ultimately, apoptosis. For instance, inhibition of Aurora B can lead to defects in chromosome segregation and failed cytokinesis.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound. Below are generalized protocols for key assays based on established methodologies.

Synthesis of this compound

PARP-1 Inhibition Assay (ELISA-based)

This protocol outlines a common method for determining the IC₅₀ value of a PARP-1 inhibitor.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (or other suitable PARP-1 substrate)

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Biotinylated NAD⁺

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

High-binding 96-well microplate

-

This compound (dissolved in DMSO)

Procedure:

-

Coating: Coat the wells of a 96-well plate with Histone H1 overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer.

-

Blocking: Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known PARP-1 inhibitor).

-

Enzyme Reaction: Add a mixture of PARP-1 enzyme, NAD⁺, and biotinylated NAD⁺ to each well.

-

Incubation: Incubate the plate for 1-2 hours at room temperature to allow the PARPylation reaction to occur.

-

Washing: Wash the wells three times with wash buffer.

-

Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

Aurora Kinase Inhibition Assay (Luminescence-based - ADP-Glo™)

This protocol describes a method to determine the IC₅₀ value for an Aurora kinase inhibitor using the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human Aurora Kinase A (or B)

-

Suitable substrate peptide (e.g., Kemptide)

-

ATP (Adenosine triphosphate)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well microplate

-

This compound (dissolved in DMSO)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of Aurora kinase and a solution of the substrate peptide and ATP in kinase assay buffer.

-

Kinase Reaction: In the wells of the microplate, add the inhibitor dilutions, the Aurora kinase solution, and initiate the reaction by adding the substrate/ATP solution. Include a no-enzyme control and a vehicle control (DMSO).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to each well to convert the ADP generated into ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

References

An In-Depth Technical Guide to the Synthesis of the 5H-Benzo[c]naphthyridin-6-one Scaffold

An In-Depth Technical Guide to the Synthesis of the 5H-Benzo[c][1][2]naphthyridin-6-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 5H-Benzo(c)(1,8)naphthyridin-6-one scaffold, a core structure in the development of potent inhibitors of key cellular enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Aurora kinases. This document outlines the primary synthetic routes, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The this compound core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its potent inhibitory activity against critical targets in oncology. Notably, this scaffold serves as the foundation for the development of inhibitors of PARP-1 and Aurora kinases, both of which are pivotal in cancer cell proliferation and survival. The rigid, planar structure of the benzonaphthyridinone system allows for favorable interactions within the active sites of these enzymes.

Derivatives of this scaffold have demonstrated low micromolar to nanomolar inhibitory concentrations, making them attractive candidates for further development as therapeutic agents. This guide will detail the synthetic methodologies that enable the construction of this important pharmacological scaffold.

Synthetic Pathways

The synthesis of the this compound scaffold can be achieved through several strategic approaches. The most common and effective methods involve the construction of the naphthyridinone ring system through cyclization reactions. Key synthetic strategies include modifications of the Conrad-Limpach and Knorr quinoline syntheses, adapted for the construction of this specific benzonaphthyridinone isomer.

A prevalent synthetic route commences with the reaction of 1-methoxyisoquinolin-3-amine with ethyl acetoacetate, followed by a cyclization step to form the core structure. The choice of cyclization conditions, particularly the acidity of the medium, is crucial in directing the regioselectivity of the ring closure to yield the desired 2(1H)-one isomer.

dot```dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="1-Methoxyisoquinolin-3-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethyl Acetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Intermediate Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="5H-Benzo[c][1,8]naphthyridin-6-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> C [label="Condensation"]; B -> C; C -> D [label="Cyclization\n(Acidic Medium)"]; }

Mechanism of PARP-1 inhibition.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. This compound analogs have been shown to be potent inhibitors of Aurora kinases, particularly Aurora A and B. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates that are essential for mitotic progression. Inhibition of Aurora kinases leads to defects in mitosis, such as monopolar spindles and cytokinesis failure, ultimately resulting in apoptosis in cancer cells.

dot

Mechanism of Aurora kinase inhibition.

Conclusion

The this compound scaffold represents a privileged structure in the design of targeted cancer therapeutics. Its efficient synthesis, coupled with its potent and selective inhibition of key oncogenic targets like PARP-1 and Aurora kinases, underscores its importance in modern drug discovery. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to explore and expand upon the therapeutic potential of this promising heterocyclic core. Further derivatization and optimization of this scaffold are expected to yield next-generation inhibitors with enhanced efficacy and safety profiles.

The Naphthyridinone Core: A Privileged Scaffold in Drug Discovery from Antibacterials to Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridinone scaffold, a bicyclic heterocyclic system, has proven to be a remarkably versatile and privileged structure in medicinal chemistry. Its journey began with the serendipitous discovery of nalidixic acid, a 1,8-naphthyridinone derivative, which ushered in the era of quinolone antibiotics. For decades, research focused on modifying this core to enhance antibacterial efficacy and overcome resistance. However, the inherent drug-like properties of the naphthyridinone nucleus have more recently led to its exploration in diverse therapeutic areas, most notably as a potent scaffold for kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the history, discovery, and evolution of naphthyridinone compounds. It details the key milestones, from their antibacterial origins to their current prominence in the development of targeted cancer therapies. This guide also includes a compilation of quantitative data on their biological activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

A Historical Timeline: From Antibacterial Agents to Anticancer Therapeutics

The story of naphthyridinones is a compelling example of how a single chemical scaffold can be repurposed and optimized for vastly different biological targets.

-

1962: The Dawn of a New Antibiotic Class The history of naphthyridinones is inextricably linked to the discovery of nalidixic acid. George Lesher and his colleagues, while working on the synthesis of the antimalarial drug chloroquine, isolated a byproduct with unexpected antibacterial activity.[1][2] This compound was identified as a 1,8-naphthyridine derivative and named nalidixic acid.[2]

-

1967: Clinical Introduction of Nalidixic Acid Following its discovery, nalidixic acid was introduced into clinical practice for the treatment of urinary tract infections caused by Gram-negative bacteria.[3][4] It represented the first of the quinolone antibiotics, a class that would become critically important in the fight against bacterial infections.

-

1970s-1980s: The Rise of the Fluoroquinolones Recognizing the potential of the quinolone scaffold, researchers began to systematically modify the core structure. The introduction of a fluorine atom at position 6 and a piperazine ring at position 7 led to the development of the fluoroquinolones.[3] These second-generation quinolones, such as ciprofloxacin and norfloxacin, exhibited a broader spectrum of activity and improved pharmacokinetic properties compared to nalidixic acid.

-

Late 1990s - Present: A New Era in Cancer Therapy The turn of the century marked a significant shift in the therapeutic application of the naphthyridinone core. The structural features that made it an effective DNA gyrase inhibitor also proved amenable to targeting the ATP-binding sites of various protein kinases. This led to the exploration of naphthyridinone derivatives as inhibitors of key signaling pathways implicated in cancer. Researchers began to design and synthesize novel naphthyridinones targeting p38 MAP kinase, MET kinase, FGFR4, and PKMYT1, demonstrating their potential as anticancer agents.

The Antibacterial Naphthyridinones: Inhibition of Bacterial DNA Replication

The initial therapeutic success of naphthyridinones stemmed from their ability to disrupt bacterial DNA replication.

Mechanism of Action

Nalidixic acid and its fluoroquinolone successors target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are responsible for managing the topological state of DNA during replication. By binding to the enzyme-DNA complex, naphthyridinones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[5]

Quantitative Data: Inhibitory Activity of Antibacterial Naphthyridinones

The following table summarizes the 50% inhibitory concentrations (IC50) of representative naphthyridinone and quinolone compounds against their bacterial targets.

| Compound | Target Enzyme | Organism | IC50 (µg/mL) |

| Nalidixic Acid | DNA Gyrase | Escherichia coli | ~100 |

| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.81 |

| Ciprofloxacin | Topoisomerase IV | Staphylococcus aureus | 3.0 µM |

| Moxifloxacin | Topoisomerase IV | Staphylococcus aureus | 1.0 µM |

| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 |

| Gatifloxacin | Topoisomerase IV | Enterococcus faecalis | 4.24 |

| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 |

| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.42 |

The Emergence of Naphthyridinones as Kinase Inhibitors in Oncology

The structural versatility of the naphthyridinone scaffold has been exploited to develop a new generation of targeted therapies for cancer. By modifying the substituents on the core ring system, medicinal chemists have been able to design potent and selective inhibitors of various protein kinases that play crucial roles in tumor growth and survival.

Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation, and its dysregulation is implicated in several cancers.

Caption: p38 MAPK Signaling Pathway and Inhibition.

Targeting the PKMYT1 Kinase in Cell Cycle Regulation

PKMYT1 is a protein kinase that plays a critical role in the G2/M cell cycle checkpoint by phosphorylating and inactivating CDK1. Inhibiting PKMYT1 can force cancer cells with certain genetic vulnerabilities to enter mitosis prematurely, leading to cell death.

Caption: PKMYT1 in G2/M Checkpoint Control.

Targeting the FGFR4 Signaling Pathway in Hepatocellular Carcinoma

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the proliferation of hepatocellular carcinoma (HCC) cells.

Caption: FGFR4 Signaling Pathway in HCC.

Targeting the MET Kinase Signaling Pathway

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell migration, invasion, and proliferation. Dysregulation of the HGF/MET signaling pathway is a key driver in many types of cancer.

Caption: HGF/MET Signaling Pathway in Cancer.

Quantitative Data: Inhibitory Activity of Naphthyridinone-based Kinase Inhibitors

The following table presents the IC50 values for several naphthyridinone-based kinase inhibitors against their respective targets.

| Compound Class | Target Kinase | IC50 |

| 7-amino-naphthyridone derivative | p38 MAPK | 35 nM |

| Naphthyridinone derivative (Compound 36) | PKMYT1 | Double-digit nM |

| 1,6-naphthyridin-2(1H)-one derivative (A34) | FGFR4 | <10 nM |

| 1,6-naphthyridinone derivative (20j) | MET | 7.1 nM |

| 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one (2t) | c-Met | 2.6 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of naphthyridinone compounds.

Synthesis of the Naphthyridinone Core

A common route to the 1,6-naphthyridin-2(1H)-one core involves the condensation of a substituted 4-aminonicotinaldehyde with an active methylene compound, followed by cyclization.

Caption: General Synthesis of 1,6-Naphthyridin-2(1H)-ones.

Protocol:

-

Condensation: To a solution of the 4-aminonicotinaldehyde derivative in a suitable solvent (e.g., ethanol), add the active methylene compound and a catalytic amount of a base (e.g., piperidine). Reflux the mixture for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cyclization: To the resulting intermediate, add a strong base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol) and reflux the mixture.

-

Work-up and Purification: After completion of the reaction, neutralize the mixture with an acid (e.g., acetic acid) and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired naphthyridinone core.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed plasmid DNA (e.g., pBR322)

-

E. coli DNA gyrase

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 1.2 M potassium glutamate, 50 mM MgCl2, 25 mM DTT, 9 mM spermidine)

-

10 mM ATP

-

Naphthyridinone compound (dissolved in DMSO)

-

STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide staining solution

Procedure:

-

Prepare reaction mixtures on ice containing 1X assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of the naphthyridinone inhibitor.

-

Initiate the reaction by adding DNA gyrase (e.g., 1 unit).

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reactions by adding STEB.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

LanthaScreen™ Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of an inhibitor to a kinase.

Materials:

-

Kinase of interest (e.g., p38α, PKMYT1, FGFR4, MET)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

-

Naphthyridinone compound

-

Assay buffer

Procedure:

-

In a microplate, add the naphthyridinone compound at various concentrations.

-

Add a pre-mixed solution of the kinase and the europium-labeled antibody.

-

Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 1 hour).

-

Read the FRET signal on a plate reader (excitation ~340 nm, emission at 615 nm and 665 nm).

-

The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% decrease in the FRET signal.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Naphthyridinone compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the naphthyridinone compound and incubate for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Conclusion

The naphthyridinone scaffold has demonstrated remarkable adaptability in the field of drug discovery. From its origins as the foundation of the quinolone antibiotics to its current role as a versatile platform for the development of targeted kinase inhibitors, this privileged structure continues to be a source of novel therapeutic agents. The evolution of naphthyridinone-based compounds highlights the power of medicinal chemistry to repurpose and optimize chemical scaffolds for new biological targets. As our understanding of the molecular drivers of disease deepens, it is likely that the naphthyridinone core will continue to be a valuable tool in the development of next-generation therapeutics.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]

Spectroscopic Profile of 5H-Benzo[c]naphthyridin-6-one: A Technical Guide

Spectroscopic Profile of 5H-Benzo[c][1][2]naphthyridin-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5H-Benzo[c][1][2]naphthyridin-6-one. Due to the limited availability of a complete, experimentally verified dataset in public domains, this document presents a compilation of predicted and representative spectroscopic values based on the analysis of its structural motifs and data from analogous compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for 5H-Benzo[c][1][2]naphthyridin-6-one. These values are derived from established chemical shift and absorption frequency ranges for the constituent functional groups and aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | N-H (amide) |

| ~8.8 - 9.0 | dd | 1H | Aromatic H |

| ~8.4 - 8.6 | dd | 1H | Aromatic H |

| ~7.8 - 8.0 | m | 2H | Aromatic H |

| ~7.5 - 7.7 | m | 2H | Aromatic H |

| ~7.3 - 7.4 | dd | 1H | Aromatic H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~162 - 165 | C=O (amide) |

| ~150 - 155 | Aromatic C (quaternary) |

| ~145 - 150 | Aromatic C (quaternary) |

| ~135 - 140 | Aromatic C-H |

| ~130 - 135 | Aromatic C (quaternary) |

| ~125 - 130 | Aromatic C-H |

| ~120 - 125 | Aromatic C-H |

| ~115 - 120 | Aromatic C-H |

| ~110 - 115 | Aromatic C (quaternary) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 - 3000 | Medium | N-H Stretch (amide) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1680 - 1650 | Strong | C=O Stretch (lactam) |

| 1620 - 1580 | Medium | C=N Stretch |

| 1580 - 1450 | Medium | Aromatic C=C Stretch |

| 850 - 750 | Strong | Aromatic C-H Bend |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 196 | High | [M]⁺ (Molecular Ion) |

| 168 | Medium | [M - CO]⁺ |

| 140 | Medium | [M - CO - N₂]⁺ or [M - CO - HCN]⁺ |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 5H-Benzo[c][1][2]naphthyridin-6-one sample.[3][4]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3][5]

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 14 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 180 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6][7]

-

Record a background spectrum of the clean, empty ATR crystal.[8]

-

Place a small amount of the solid 5H-Benzo[c][1][2]naphthyridin-6-one sample directly onto the center of the ATR crystal.[6][7]

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[7]

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform an ATR correction on the resulting spectrum if necessary.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2][9][10][11]

Mass Analysis and Detection:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 50-500

-

Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio and detected to generate the mass spectrum.

Workflow Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for the spectroscopic analysis of 5H-Benzo(c)(1,8)naphthyridin-6-one.

Caption: Predicted electron ionization fragmentation pathway for this compound.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 6. agilent.com [agilent.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Solubility of 5H-Benzo(c)(1,8)naphthyridin-6-one in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 5H-Benzo(c)(1,8)naphthyridin-6-one is limited. This guide provides a comprehensive framework of standard experimental protocols and best practices for determining the solubility of this compound in a laboratory setting. The presented table is a template for recording experimentally determined values.

Introduction

This compound is a heterocyclic compound of interest in various research domains, including medicinal chemistry where it may serve as a scaffold for the development of novel therapeutic agents. Understanding its solubility in common laboratory solvents is a critical first step in its preclinical development, impacting everything from reaction conditions in synthesis to formulation for biological screening assays. This technical guide outlines the standardized methodologies for accurately determining the solubility of this and similar organic molecules.

Solubility Data

The solubility of a compound is a fundamental physicochemical property. Below is a structured table to be populated with experimentally determined solubility data for this compound in a range of common laboratory solvents at a specified temperature.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | To be determined | To be determined | Shake-Flask with HPLC/UV-Vis |

| Ethanol | 25 | To be determined | To be determined | Shake-Flask with HPLC/UV-Vis |

| Methanol | 25 | To be determined | To be determined | Shake-Flask with HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | To be determined | Shake-Flask with HPLC/UV-Vis |

| Dichloromethane (DCM) | 25 | To be determined | To be determined | Shake-Flask with HPLC/UV-Vis |

| Acetone | 25 | To be determined | To be determined | Shake-Flask with HPLC/UV-Vis |

| Acetonitrile | 25 | To be determined | To be determined | Shake-Flask with HPLC/UV-Vis |

| Tetrahydrofuran (THF) | 25 | To be determined | To be determined | Shake-Flask with HPLC/UV-Vis |

| N,N-Dimethylformamide (DMF) | 25 | To be determined | To be determined | Shake-Flask with HPLC/UV-Vis |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | To be determined | To be determined | Shake-Flask with HPLC/UV-Vis |

Experimental Protocols

The following protocols describe the thermodynamic solubility determination using the gold-standard shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Thermodynamic Solubility Determination: Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, in the presence of excess solid compound.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[1]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the supernatant using a 0.22 µm syringe filter.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopic method to determine the concentration of this compound.

Analytical Quantification

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Procedure:

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. This typically involves selecting an appropriate column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid), a flow rate, and a detection wavelength (based on the compound's UV absorbance maximum).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered supernatant from the solubility experiment into the HPLC system.

-

Concentration Calculation: Using the peak area from the sample chromatogram and the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.

For compounds with a strong chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration (this should be linear according to the Beer-Lambert law).

-

Sample Analysis: Measure the absorbance of the diluted, filtered supernatant at the λmax.

-

Concentration Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by applying the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Factors Influencing Solubility

This diagram shows the logical relationship between the properties of the solute and solvent that govern the solubility of a compound.

References

An In-Depth Technical Guide to 5H-Benzo[c]naphthyridin-6-one Derivatives and Analogs as Modulators of Key Cellular Kinases

An In-Depth Technical Guide to 5H-Benzo[c][1][2]naphthyridin-6-one Derivatives and Analogs as Modulators of Key Cellular Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-Benzo[c][1][2]naphthyridin-6-one core scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of critical cellular signaling pathways. Derivatives of this heterocyclic system have shown potent inhibitory activity against key enzymes involved in cancer progression and other diseases, most notably Poly (ADP-ribose) polymerase-1 (PARP-1) and Aurora kinases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of 5H-Benzo[c][1][2]naphthyridin-6-one derivatives, with a focus on their development as therapeutic agents.

Core Scaffold and Biological Activity

The parent compound, 5H-Benzo[c][1][2]naphthyridin-6-one, has been identified as a dual inhibitor of PARP-1 and Aurora kinase A.[3] This dual activity, coupled with its affinity for adenosine receptors, makes it an intriguing starting point for the development of targeted therapies.

Quantitative Biological Data

The biological activity of the parent compound and its analogs is summarized in the tables below.

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |

| 5H-Benzo[c][1][2]naphthyridin-6-one | PARP-1 | Enzyme Inhibition | 0.311 | - | - | - | [3] |

| 5H-Benzo[c][1][2]naphthyridin-6-one | Aurora Kinase A | Enzyme Inhibition | 5.5 | - | - | - | [3] |

| 5H-Benzo[c][1][2]naphthyridin-6-one | Adenosine A1 Receptor | Binding Affinity | - | 4.6 | - | - | [3] |

| 5H-Benzo[c][1][2]naphthyridin-6-one | Adenosine A2A Receptor | Binding Affinity | - | 4.8 | - | - | [3] |

| Pan-Aurora Inhibitor Analog | Aurora Kinases | - | - | - | MIAPaCa-2 (Pancreatic) | Potent | [1][4] |

Synthesis of the 5H-Benzo[c][1][2]naphthyridin-6-one Core

The synthesis of the 5H-Benzo[c][1][2]naphthyridin-6-one scaffold can be achieved through established methods in heterocyclic chemistry, such as the Conrad-Limpach and Knorr reactions. A notable route involves the reaction of 1-methoxyisoquinolin-3-amine with ethyl acetoacetate, followed by cyclization. The choice of reaction conditions, particularly the acidity of the medium, can influence the final isomer formed.

A significant body of work on the synthesis of analogs, particularly those substituted at the 1-position, has been published by Karra et al. (2013). Their research details the synthetic routes to a variety of derivatives and is a key resource for researchers in this area. While the full detailed protocols from this specific publication are proprietary, a general representation of the synthetic approach is provided below.

General Synthetic Workflow

Caption: General workflow for the synthesis of 5H-Benzo[c][1][2]naphthyridin-6-one analogs.

Experimental Protocols

PARP-1 Inhibition Assay (ELISA-based)

This protocol is adapted from a high-throughput colorimetric assay for identifying PARP-1 inhibitors.

Materials:

-

96-well ELISA plate

-

Histone H4

-

Recombinant human PARP-1 enzyme

-

NAD+

-

PARP-1 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

-

Anti-poly(ADP-ribose) (PAR) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Plate Coating: Coat a 96-well plate with histone H4 overnight at room temperature.

-

Washing: Wash the plate twice with wash buffer.

-

Blocking: Block the plate with a suitable blocking buffer for 2 hours at room temperature.

-

Washing: Wash the plate twice with PARP-1 reaction buffer.

-

Reaction Setup:

-

Add NAD+ and the test inhibitor (dissolved in a suitable solvent like DMSO) to the wells.

-

Initiate the reaction by adding the PARP-1 enzyme.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Washing: Wash the plate twice with wash buffer.

-

Primary Antibody Incubation: Add the anti-PAR antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add TMB substrate and incubate until a blue color develops.

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 values.

Aurora Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human Aurora A or B kinase

-

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White opaque 96-well plates

Procedure:

-

Reaction Setup: In a white opaque 96-well plate, add the test inhibitor, Aurora kinase, and substrate in the kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP. Incubate at room temperature for 30 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 values.

Signaling Pathways

PARP-1 and the DNA Damage Response

PARP-1 is a key enzyme in the base excision repair (BER) pathway. Upon DNA single-strand breaks, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. Inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks, which can be converted to toxic double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (such as those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

Caption: PARP-1 signaling in the DNA damage response and the effect of inhibitors.

Aurora Kinases in Mitosis

Aurora kinases (A, B, and C) are serine/threonine kinases that play crucial roles in regulating mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for chromosome segregation and cytokinesis. Overexpression of Aurora kinases is common in many cancers and is associated with aneuploidy and tumor progression. Inhibition of Aurora kinases disrupts mitotic processes, leading to cell cycle arrest and apoptosis.

Caption: Role of Aurora kinases in mitosis and the impact of their inhibition.

Conclusion

5H-Benzo[c][1][2]naphthyridin-6-one derivatives represent a promising class of compounds with potential applications in oncology and other therapeutic areas. Their ability to inhibit key cellular kinases involved in DNA repair and cell division provides a strong rationale for their continued development. This technical guide has provided an overview of their synthesis, biological evaluation, and mechanism of action, offering a valuable resource for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for translating their preclinical promise into clinical success.

References

- 1. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Benzo[c]naphthyridinones: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of benzo[c]naphthyridinones, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The unique fused ring system of these molecules serves as a versatile scaffold for designing novel therapeutic agents targeting a range of biological pathways. This guide details key synthetic methodologies, summarizes their diverse biological activities with quantitative data, and outlines the mechanisms of action for prominent derivatives.

Synthetic Strategies

The construction of the benzo[c]naphthyridinone core can be achieved through several modern synthetic methods. A particularly efficient approach is the metal-catalyzed cycloaddition reaction.

Ruthenium-Catalyzed [2+2+2] Cycloaddition

A convenient and effective method for synthesizing benzo[c][1][2]naphthyridinone and benzo[c][1][3]naphthyridinone derivatives involves a Ruthenium-catalyzed [2+2+2] cycloaddition.[4] This reaction utilizes 1,7-diynes and cyanamides as precursors, yielding the desired products with good functional group tolerance.[4] The reaction generally produces benzo[c][1][2]naphthyridinones as the major product with high regioselectivity.[4]

Caption: Workflow for Ruthenium-catalyzed synthesis of benzo[c]naphthyridinones.

Other Synthetic Routes

Alternative synthetic strategies have also been developed. These include intramolecular inverse electron demand Diels-Alder reactions of 1,2,4-triazines and palladium-catalyzed direct arylation methods for constructing the polycyclic system.[4]

Biological Activities and Therapeutic Targets

Benzo[c]naphthyridinone derivatives have been identified as potent modulators of several key biological targets implicated in cancer, neurological disorders, and inflammatory processes.

Enzyme Inhibition

2.1.1. Topoisomerase I (Top1) Inhibition Certain isomers, specifically dibenzo[c,h][5][6]naphthyridinediones, have been designed as inhibitors of human Topoisomerase I.[1] These compounds are structurally related to the indenoisoquinoline class of Top1 inhibitors and have demonstrated the ability to retain this inhibitory activity.[1] Top1 is a critical enzyme for DNA replication and transcription, making its inhibitors valuable anticancer agents.

Caption: Mechanism of Topoisomerase I inhibition by benzo[c]naphthyridinone derivatives.

2.1.2. Protein Kinase CK2 Inhibition A significant breakthrough in the field is the development of 5-(3-chlorophenylamino)benzo[c][1][3]naphthyridine-8-carboxylic acid, known as CX-4945. This molecule is the first orally available, ATP-competitive small molecule inhibitor of protein kinase CK2 to enter clinical trials for cancer.[2][6] CK2 is a pro-survival kinase that is overexpressed in many cancers; its inhibition by CX-4945 suppresses critical signaling pathways like the Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells.[6]

2.1.3. 5-Lipoxygenase (5-LOX) Inhibition Hydroxamic acid derivatives of benzo[c][1][2]naphthyridines have been shown to moderately inhibit 5-lipoxygenase (5-LOX) in human whole blood.[7] This enzyme is involved in the synthesis of leukotrienes, which are inflammatory mediators, suggesting a potential anti-inflammatory application for this class of compounds.[7]

Receptor Affinity

A naturally occurring dihydrobenzo[c][1][2]naphthyridine alkaloid, Veranamine, isolated from the marine sponge Verongula rigida, has shown a moderate affinity for serotonin receptors.[5] Specifically, it displays selective affinity for the 5HT2B and sigma-1 receptors, which is consistent with its observed antianxiety and antidepressant activity in murine models.[5]

Cytotoxic Activity

Various naphthyridine alkaloids, including benzo-fused derivatives, have demonstrated significant cytotoxic effects against cancer cell lines.[8] For instance, certain compounds have shown potent activity against the P388 murine leukemia cell line.[5][8] This broad anticancer potential underscores the importance of the naphthyridinone scaffold in oncology drug discovery.

Quantitative Biological Data

The following table summarizes key quantitative data for representative benzo[c]naphthyridinone derivatives and related structures.

| Compound/Derivative Class | Target/Cell Line | Activity Type | IC₅₀ / Kᵢ Value | Citation |

| CX-4945 | Protein Kinase CK2 | Inhibition (Kᵢ) | 0.38 nM | [2][6] |

| Dibenzo[c,h][5][6]naphthyridinediones | Topoisomerase I | Inhibition | - | [1] |

| Veranamine | 5HT2B & Sigma-1 Receptors | Binding Affinity | Moderate | [5] |

| Benzo[c][1][2]naphthyridine hydroxamic acids | 5-Lipoxygenase (5-LOX) | Inhibition | Moderate | [7] |

| Suberitine C (related 1,6-naphthyridine) | P388 Murine Leukemia | Cytotoxicity (IC₅₀) | 1.8 µM | [5][8] |

| Suberitine D (related 1,6-naphthyridine) | P388 Murine Leukemia | Cytotoxicity (IC₅₀) | 3.5 µM | [5][8] |

| 1,3-dioxolo[4,5-d]benzo[de][3][5]naphthyridine | Adult T-cell Leukemia | Cytotoxicity (IC₅₀) | 0.29 µM | [5][8] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of these compounds. Below are generalized protocols based on the cited literature.

General Protocol for Ruthenium-Catalyzed [2+2+2] Cycloaddition

This protocol describes a general method for the synthesis of benzo[c]naphthyridinones.[4]

-

Reactant Preparation: In an inert atmosphere glovebox, a reaction vessel is charged with the substituted 1,7-diyne, the corresponding cyanamide, and the Ruthenium catalyst (e.g., RuH₂(CO)(PPh₃)₃).

-

Solvent Addition: An appropriate anhydrous solvent (e.g., toluene) is added to the vessel.

-

Reaction Execution: The reaction mixture is sealed and heated to a specified temperature (e.g., 110 °C) for a defined period (e.g., 12-24 hours) with constant stirring.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude residue is then purified using column chromatography on silica gel with a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the major benzo[c][1][2]naphthyridinone and minor benzo[c][1][3]naphthyridinone products.

-

Characterization: The structure and purity of the final products are confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

General Protocol for Topoisomerase I Inhibition Assay

This protocol outlines a typical assay to evaluate the inhibition of Topoisomerase I.[1]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a suitable reaction buffer.

-

Compound Addition: The test compound (benzo[c]naphthyridinone derivative) is added to the reaction mixture at various concentrations. A known Top1 inhibitor (e.g., camptothecin) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Enzyme Addition: The reaction is initiated by the addition of a purified human Topoisomerase I enzyme.

-

Incubation: The mixture is incubated at 37 °C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution/loading dye containing SDS and proteinase K.

-

Analysis: The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the negative control.

Conclusion and Future Outlook

The benzo[c]naphthyridinone scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with potent and diverse biological activities. The successful development of a CK2 inhibitor into clinical trials highlights the therapeutic promise of this chemical class. Future research should focus on expanding the chemical diversity of benzo[c]naphthyridinone libraries, exploring a wider range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds for various therapeutic indications, including oncology, neurodegenerative diseases, and inflammatory disorders.

References

- 1. Dibenzo[c,h][1,5]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. [Benzo[c][2,7]naphthyridines from 2,6-dinor-nifedipine and its dimethyl 2,5-dicarboxylate isomer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Computational Modeling of 5H-Benzo[c]naphthyridin-6-one: A Technical Guide for Drug Development

Computational Modeling of 5H-Benzo[c][1][2]naphthyridin-6-one: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the computational modeling of 5H-Benzo[c][1][2]naphthyridin-6-one, a promising scaffold in modern drug discovery. This document outlines the core principles, methodologies, and data relevant to the computational exploration of this molecule and its derivatives as inhibitors of key cancer targets, primarily Aurora kinases and Poly (ADP-ribose) polymerase-1 (PARP-1).

Introduction to 5H-Benzo[c][1][2]naphthyridin-6-one

The 5H-Benzo[c][1][2]naphthyridin-6-one core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapies. Its rigid, planar structure allows for favorable interactions within the binding sites of various enzymes, making it an attractive starting point for the design of potent and selective inhibitors.

Biological Targets and Mechanism of Action

Computational and experimental studies have identified two primary targets for derivatives of 5H-Benzo[c][1][2]naphthyridin-6-one: Aurora kinases and PARP-1.[3][4]

Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2][5][6][7] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[1][6][7] 5H-Benzo[c][1][2]naphthyridin-6-one analogs have been identified as potent inhibitors of Aurora kinases, particularly Aurora A and B.[3][8] Inhibition of these kinases disrupts the proper execution of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Poly (ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. The 5H-Benzo[c][1][2]naphthyridin-6-one scaffold has been shown to be a potent inhibitor of PARP-1.[3]

Quantitative Data Summary

The following tables summarize the reported biological activities of 5H-Benzo[c][1][2]naphthyridin-6-one and its analogs against their primary targets.

| Compound ID | Target | IC50 (µM) | Ki (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 5H-Benzo[c][1][2]naphthyridin-6-one | PARP-1 | 0.311 | [3] | |||

| 5H-Benzo[c][1][2]naphthyridin-6-one | Aurora Kinase A | 5.5 | [3] | |||

| 5H-Benzo[c][1][2]naphthyridin-6-one | Adenosine Receptor A1 | 4.6 | [3] | |||

| 5H-Benzo[c][1][2]naphthyridin-6-one | Adenosine Receptor A2A | 4.8 | [3] | |||

| Analog 18 (CHMFL-BTK-11) | BTK | Ramos | < 0.1 (EC50) | [5] | ||

| Analog 18 (CHMFL-BTK-11) | BTK | MOLM13 | < 0.1 (EC50) | [5] | ||

| Analog 18 (CHMFL-BTK-11) | BTK | Pfeiffer | < 0.1 (EC50) | [5] |

Computational Modeling Workflow

A typical computational workflow for the investigation of 5H-Benzo[c][1][2]naphthyridin-6-one derivatives involves several key stages, from initial hit identification to lead optimization.

Caption: A generalized workflow for computational drug discovery.

Detailed Methodologies

This section provides detailed, generalized protocols for the key computational experiments.

Molecular Docking Protocol for Aurora Kinase A

This protocol is a generalized procedure based on common practices for docking small molecules into kinase active sites.

-

Protein Preparation:

-